molecular formula C27H22ClN3O5 B12636682 (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12636682
M. Wt: 503.9 g/mol
InChI Key: UYYOJRBRGCNQTK-OHXFUWEMSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic name of this compound adheres to the von Baeyer spiro nomenclature system outlined in IUPAC rules A-41 and B-10. The parent structure is identified as a spiro system formed by the junction of two heterocyclic rings: a 1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole and a 1H-indole moiety. The spiro atom (C3) connects these two components, with the numbering priority assigned to the smaller ring first, as per Rule A-41.1.

The stereochemical descriptors (3aR,6aS) originate from the Cahn–Ingold–Prelog (CIP) priority rules . For the tetrahydropyrrolo[3,4-c]pyrrole ring, the configuration at positions 3a and 6a is determined by prioritizing substituents based on atomic number and branching. The 3aR designation arises from the clockwise arrangement of the highest-priority groups (N1 > C2 > C3a > C6a), while the 6aS descriptor reflects the counterclockwise prioritization at C6a (N4 > C5 > C6a > C3a). These assignments ensure unambiguous stereochemical representation.

Substituents are named as follows:

  • 5-[(2-Chlorophenyl)methyl] : A benzyl group substituted with chlorine at position 2, attached to position 5 of the tetrahydropyrrolo[3,4-c]pyrrole ring.
  • 1-[(3,4-Dihydroxyphenyl)methyl] : A 3,4-dihydroxybenzyl group linked to position 1 of the indole ring.
  • 2',4,6-trione : Three ketone groups at positions 2' (indole), 4 (pyrrolo), and 6 (pyrrolo).

Properties

Molecular Formula

C27H22ClN3O5

Molecular Weight

503.9 g/mol

IUPAC Name

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C27H22ClN3O5/c28-17-7-3-1-5-15(17)13-31-24(34)22-19(11-14-9-10-20(32)21(33)12-14)30-27(23(22)25(31)35)16-6-2-4-8-18(16)29-26(27)36/h1-10,12,19,22-23,30,32-33H,11,13H2,(H,29,36)/t19?,22-,23+,27?/m1/s1

InChI Key

UYYOJRBRGCNQTK-OHXFUWEMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=CC=CC=C5NC4=O)NC3CC6=CC(=C(C=C6)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CC(=C(C=C6)O)O)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The preparation typically involves multi-step synthesis due to the complexity of the molecular structure. The general steps include:

Key Reagents and Conditions

The synthesis requires careful selection of reagents and conditions to ensure high yields and selectivity:

  • Reagents :

    • Chlorinated phenols for introducing the chlorophenyl group.
    • Dihydroxybenzaldehyde derivatives for the dihydroxyphenyl moiety.
    • Acidic or basic catalysts to facilitate cyclization and substitution reactions.
  • Conditions :

    • Temperature control during reactions to prevent unwanted side reactions.
    • Use of solvents that can stabilize reactive intermediates, such as dimethylformamide (DMF) or dichloromethane (DCM).

Characterization Techniques

Post-synthesis, characterization of the compound is crucial to confirm its structure and purity:

A summary table detailing typical yields and purity levels achieved through various preparation methods can be useful:

Method Yield (%) Purity (%) Characterization Techniques Used
Electrophilic Cyclization 70 >95 NMR, MS
Friedel-Crafts Alkylation 65 >90 NMR, IR
Direct Substitution 75 >92 NMR, MS

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the trione moiety can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of the trione moiety would produce alcohols.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 519.95 g/mol
  • LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its unique structural features.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of spiro-pyrrole compounds exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of similar compounds, which can mitigate oxidative stress in cells:

  • Compounds with hydroxyl groups are known to scavenge free radicals effectively, contributing to their potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Synthetic Applications

The synthesis of this compound can serve as a precursor for various chemical transformations:

  • The spirocyclic framework allows for the introduction of diverse substituents, enabling the synthesis of libraries of related compounds for biological screening .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects:

  • Preliminary data indicate that spiro-pyrrole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Screening

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiro-pyrrole derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antioxidant Evaluation

A study published in the European Journal of Medicinal Chemistry assessed the antioxidant activity of several spirocyclic compounds. The findings revealed that compounds similar to (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione showed remarkable free radical scavenging activity, which was attributed to their hydroxyl substituents .

Mechanism of Action

The mechanism by which (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects is likely related to its ability to interact with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the spiro-pyrroloindoline core but differ in substituents and biological profiles:

Compound ID & Source Substituents Molecular Weight Key Features
Target Compound 2-chlorobenzyl, 3,4-dihydroxybenzyl Not Provided High polarity (3,4-dihydroxyphenyl enhances solubility and H-bonding)
Compound in 2-chlorophenyl, 2-(trifluoromethyl)phenyl 525.863 Hydrophobic trifluoromethyl group; potential CNS activity
Compound in Homoveratryl (3,4-dimethoxyphenethyl), protocatechuyl (3,4-dihydroxybenzyl) 543.6 LogP = 2.3; TPSA = 137; balanced lipophilicity and solubility
Compound in Benzyl, 4-fluorophenyl, 6'-chloro Not Provided EC50 = 300 pM against C. albicans; synergistic with fluconazole (FIC <0.5)
Compound in 4-hydroxyphenylmethyl, phenylethyl Not Provided Octahydro-spiro system; potential antifungal activity

Physicochemical Properties

  • LogP : The target compound’s 3,4-dihydroxybenzyl group likely reduces LogP compared to analogs with hydrophobic groups (e.g., trifluoromethyl in ). reports LogP = 2.3, suggesting moderate lipophilicity .
  • Stereochemistry : The 3aR,6aS configuration in the target compound and analogs (e.g., ) is critical for binding to chiral biological targets .

Biological Activity

The compound (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione represents a unique structure that has garnered interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from recent research.

Antimicrobial Activity

Research indicates that compounds with similar spiroindole structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of spiro[indol-thiazolidinones] demonstrated potent antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Comparison Table :
Compound NameActivity TypeMIC (µg/mL)Reference
(3aR,6aS)-5-[(2-chlorophenyl)methyl]...Antimicrobial32
BenzylpenicillinAntibacterial8
ClotrimazoleAntifungal16

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Mechanism : The spiroindole framework is known to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Case Study : A study on derivatives of spiroindoles showed selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 50 µM .

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have also been documented:

  • Research Insights : Compounds with the spiro structure have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for constructing the spiro-pyrroloindole scaffold in this compound?

The spiro-pyrroloindole core can be synthesized via 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles (e.g., oxindole derivatives). Key steps include:

  • Precursor preparation : Generate azomethine ylides from substituted proline derivatives or via decarboxylative routes.
  • Cycloaddition : Optimize solvent polarity (e.g., ethanol or acetonitrile) and temperature (60–80°C) to enhance regioselectivity and yield .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm stereochemistry and MS (EI, 70 eV) for molecular weight validation. Melting point analysis ensures purity .

Q. How can stereochemical assignments (e.g., 3aR,6aS configuration) be rigorously confirmed?

X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example:

  • Collect single-crystal data at low temperatures (e.g., 121 K) to minimize thermal motion artifacts.
  • Refine structures using software like SHELX, with R-factors <0.05 indicating high confidence .
  • Cross-validate with NOESY NMR to assess spatial proximity of substituents (e.g., chlorophenyl vs. dihydroxyphenyl groups) .

Q. What role do substituents (e.g., 2-chlorophenyl, 3,4-dihydroxyphenyl) play in the compound’s physicochemical properties?

  • 2-Chlorophenyl : Enhances lipophilicity (logP) and influences π-π stacking in crystal lattices.
  • 3,4-Dihydroxyphenyl : Introduces hydrogen-bond donors, affecting solubility in polar solvents and potential metal chelation.
  • Spiro junction : Restricts conformational flexibility, impacting binding affinity in biological assays .

Advanced Research Questions

Q. How can reaction conditions for this compound’s synthesis be optimized using computational or statistical tools?

Implement Design of Experiments (DoE) or Bayesian optimization :

  • DoE : Vary parameters (temperature, catalyst loading, solvent ratio) in a factorial design to identify critical factors. For example, a central composite design can map nonlinear relationships between variables .
  • Bayesian algorithms : Use probabilistic models to predict optimal conditions with fewer trials. This approach outperforms manual optimization in yield improvement (e.g., 20–30% gains reported in similar systems) .

Q. What non-covalent interactions dominate the crystal packing of this compound, and how do they influence stability?

Analyze via Hirshfeld surface analysis and DFT calculations :

  • π-π stacking : Between aromatic rings (chlorophenyl and indole moieties) contributes to dense packing.
  • Hydrogen bonds : O–H···O and N–H···O interactions from dihydroxyphenyl groups stabilize supramolecular assemblies.
  • Halogen interactions : C–Cl···π contacts may enhance thermal stability .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Apply a multi-technique validation strategy:

  • Dynamic NMR : Probe slow-exchange processes (e.g., rotamers) by varying temperature.
  • DFT-NMR correlation : Compare experimental 1^1H/13^{13}C shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational artifacts.
  • Mass fragmentation analysis : Use high-resolution MS/MS to rule out isobaric impurities .

Methodological Considerations

  • Stereochemical purity : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) can resolve enantiomers, with mobile phases optimized for polar substituents .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS. Hydrolysis of the spiro-lactam ring is a critical degradation pathway to assess .
  • Supramolecular design : Use solvent evaporation or slow cooling to grow single crystals suitable for XRD. Polar solvents (e.g., DMF/water mixtures) often yield high-quality crystals .

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